molecular formula C8H7BF3NO2 B14071703 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B14071703
M. Wt: 216.95 g/mol
InChI Key: QJDPOJPITDIMIM-UHFFFAOYSA-N
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Description

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an amino group, and a benzo[c][1,2]oxaborol core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the use of boron reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its oxaborol core, which imparts distinct chemical properties and biological activities. This core structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7BF3NO2

Molecular Weight

216.95 g/mol

IUPAC Name

1-hydroxy-4-(trifluoromethyl)-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C8H7BF3NO2/c10-8(11,12)6-1-4(13)2-7-5(6)3-15-9(7)14/h1-2,14H,3,13H2

InChI Key

QJDPOJPITDIMIM-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)C(F)(F)F)N)O

Origin of Product

United States

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